2-Tiofencarboxamida

Descripción general

Descripción

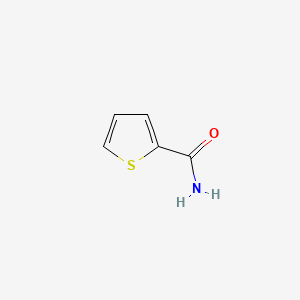

2-Thiophenecarboxamide is an organic compound with the molecular formula C5H5NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfurThe structure of 2-Thiophenecarboxamide includes a carboxamide group attached to the thiophene ring, which influences its chemical properties and reactivity .

Aplicaciones Científicas De Investigación

2-Thiophenecarboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of 2-Thiophenecarboxamide are Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are both essential for RNA, DNA, and Lipids biosynthesis pathways . These enzymes present a fascinating opportunity for anti-mycobacterial drug discovery .

Mode of Action

2-Thiophenecarboxamide interacts with its targets, PanK and PyrG, by inhibiting their activities . This inhibition is achieved through the action of an active metabolite of 2-Thiophenecarboxamide, which is activated by EthA monooxygenase .

Biochemical Pathways

The inhibition of PanK and PyrG by 2-Thiophenecarboxamide affects the biosynthesis pathways of RNA, DNA, and lipids . This results in the inhibition of Mycobacterium tuberculosis (Mtb) growth and survival, thereby presenting a novel multitarget therapy approach .

Pharmacokinetics

The activation of 2-thiophenecarboxamide by etha monooxygenase suggests that it may be metabolized in the body .

Result of Action

The result of 2-Thiophenecarboxamide’s action is the inhibition of Mtb growth and survival . By inhibiting the activities of PanK and PyrG, 2-Thiophenecarboxamide disrupts the biosynthesis pathways of RNA, DNA, and lipids, which are essential for the growth and survival of Mtb .

Action Environment

Factors such as the presence of etha monooxygenase, which activates 2-thiophenecarboxamide, may play a role in its action .

Análisis Bioquímico

Biochemical Properties

2-Thiophenecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of IKK-2, which is involved in the pathogenesis of inflammation and autoimmune diseases . Additionally, 2-Thiophenecarboxamide acts as an antagonist of the melanin-concentrating hormone receptor-1 (MCH-R1), influencing food intake and obesity . These interactions highlight its potential in modulating immune function and metabolic processes.

Cellular Effects

2-Thiophenecarboxamide exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an IKK-2 inhibitor affects the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation . Furthermore, 2-Thiophenecarboxamide’s antagonistic action on MCH-R1 impacts cellular metabolism and energy homeostasis, thereby influencing obesity-related pathways .

Molecular Mechanism

At the molecular level, 2-Thiophenecarboxamide exerts its effects through specific binding interactions with biomolecules. Its inhibition of IKK-2 leads to the suppression of NF-κB activation, thereby reducing the expression of pro-inflammatory genes . Additionally, its antagonistic action on MCH-R1 involves binding to the receptor, preventing the hormone from exerting its effects on food intake and energy balance . These molecular interactions underscore the compound’s potential therapeutic applications in inflammation and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiophenecarboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Thiophenecarboxamide maintains its stability under specific conditions, ensuring its sustained activity in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated consistent inhibition of inflammatory pathways and modulation of metabolic processes .

Dosage Effects in Animal Models

The effects of 2-Thiophenecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits IKK-2 and modulates metabolic pathways without causing significant adverse effects . At higher doses, potential toxic effects have been observed, including disruptions in cellular homeostasis and adverse metabolic outcomes . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Thiophenecarboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of IKK-2 affects the NF-κB signaling pathway, which in turn influences various metabolic processes . Additionally, its antagonistic action on MCH-R1 impacts metabolic pathways related to energy homeostasis and obesity . These interactions underscore the compound’s potential in modulating metabolic disorders.

Transport and Distribution

Within cells and tissues, 2-Thiophenecarboxamide is transported and distributed through specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation in target tissues . Studies have shown that 2-Thiophenecarboxamide is efficiently transported to sites of inflammation and metabolic activity, ensuring its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-Thiophenecarboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to effectively inhibit IKK-2 and modulate NF-κB signaling . Additionally, its presence in metabolic organelles such as mitochondria influences energy homeostasis and metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations.

Industrial Production Methods: Industrial production of 2-Thiophenecarboxamide can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of scalable reaction conditions and purification techniques such as recrystallization and chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Thiophenecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .

Comparación Con Compuestos Similares

Thiophene-2-carboxamide: Similar in structure but with different functional groups attached to the thiophene ring.

Thiophene-3-carboxamide: Differing in the position of the carboxamide group on the thiophene ring.

Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring, leading to different chemical properties and applications.

Uniqueness: 2-Thiophenecarboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

2-Thiophenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of 2-thiophenecarboxamide, highlighting its anticancer properties, antimicrobial effects, and underlying mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives, including 2-thiophenecarboxamide, exhibit significant anticancer activity. These compounds are designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent.

Key Findings:

- Cell Line Studies: The compound 2-thiophenecarboxamide showed promising results against Hep3B liver cancer cells, with IC50 values indicating effective cytotoxicity. Specifically, derivatives 2b and 2e exhibited IC50 values of 5.46 µM and 12.58 µM, respectively, demonstrating their potential as effective anticancer agents .

- Mechanism of Action: The mechanism involves disruption of tubulin dynamics, similar to CA-4, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene ring enhances binding affinity to tubulin, facilitating these interactions .

Antimicrobial Activity

In addition to anticancer properties, 2-thiophenecarboxamide has shown efficacy against Mycobacterium tuberculosis (M. tuberculosis), which is crucial given the rise of drug-resistant strains.

Research Insights:

- Activity Against M. tuberculosis: Compounds such as 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide have demonstrated activity against both replicating and non-replicating forms of M. tuberculosis. This is particularly important for developing new treatments for tuberculosis .

- Mechanistic Studies: The antimicrobial action appears to involve direct inhibition of specific metabolic pathways within the bacteria, disrupting nucleotide synthesis essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxamides is closely linked to their chemical structure.

Table 1: Structure-Activity Relationship Data

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2b | Thiophene with substitutions | 5.46 | Anticancer |

| 2e | Thiophene with substitutions | 12.58 | Anticancer |

| 7947882 | 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide | NA | Antimicrobial |

This table summarizes key compounds derived from thiophenecarboxamide and their respective biological activities.

Case Studies

- Anticancer Study: A comprehensive study synthesized a series of thiophene carboxamide derivatives and tested their efficacy against various cancer cell lines. The most active compounds were subjected to molecular docking studies, revealing their interaction patterns with tubulin .

- Antimicrobial Study: Research focused on the activity of thiophene carboxamides against drug-resistant M. tuberculosis strains demonstrated that certain derivatives could effectively inhibit bacterial growth in vitro .

Propiedades

IUPAC Name |

thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENPQNAWGQXKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206849 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-89-8 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOPHENECARBOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.